Tert-butyl 2-(4-methyl-1,3-thiazol-2-yl)acetate
Description
Historical Context of Thiazole Derivatives in Organic Chemistry
Thiazoles, first synthesized by Hantzsch and Weber in 1887, are five-membered heterocycles containing sulfur and nitrogen. Early work focused on elucidating their aromatic properties, driven by the discovery of thiamine (vitamin B1), which features a thiazole moiety critical for enzymatic activity. The Hantzsch thiazole synthesis, involving cyclization of α-halo ketones with thioamides, became a cornerstone for generating diverse derivatives.
By the mid-20th century, thiazoles gained prominence in medicinal chemistry due to their prevalence in natural products like epothilones and luciferin. Modern applications leverage their electronic delocalization, which enhances binding affinity in drug-receptor interactions. For example, thiazole carboxamides have emerged as potent vanin-1 inhibitors for inflammatory diseases, underscoring their therapeutic versatility. Tert-butyl 2-(4-methyl-1,3-thiazol-2-yl)acetate builds on this legacy, incorporating substituents that refine pharmacokinetic properties while retaining the core’s bioactive potential.
Properties
IUPAC Name |
tert-butyl 2-(4-methyl-1,3-thiazol-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-7-6-14-8(11-7)5-9(12)13-10(2,3)4/h6H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQVUFYQYRTZBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211112-27-4 | |
| Record name | tert-butyl 2-(4-methyl-1,3-thiazol-2-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis via N-Boc-4-(chloromethyl)thiazol-2-amine Intermediate
This method is based on the preparation of N-Boc-4-(chloromethyl)thiazol-2-amine as a key intermediate, which is then converted to the tert-butyl ester derivative.
Step 1: Boc Protection of Thiourea
- Starting from commercially available thiourea, one amine group is protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) in tetrahydrofuran (THF) with sodium hydride (NaH) as base.
- Reaction conditions: Room temperature, 1 hour.
- Yield: Approximately 48% for the Boc-protected thiourea intermediate.
Step 2: Formation of N-Boc-4-(chloromethyl)thiazol-2-amine
- The Boc-protected thiourea is reacted with 1,3-dichloroacetone in acetone at room temperature for 72 hours.
- Work-up involves neutralization with sodium bicarbonate and purification by column chromatography.
- Yield: Approximately 68%.
Step 3: Alkoxymethylation to Introduce Ester Functionality
Two methods are reported:
- Method A: Using NaH as base, the N-Boc-4-(chloromethyl)thiazol-2-amine is reacted with tert-butanol in THF with 15-crown-5 ether to enhance solubility. The reaction is performed at 0 °C to room temperature overnight.
Method B: Using potassium carbonate (K2CO3) as base, the reaction is carried out in tert-butanol as both reagent and solvent at 70–80 °C for 2 hours.
The NaH method generally provides higher yields but requires more careful handling.
- The K2CO3 method offers shorter reaction times and simpler work-up.
Step 4: Boc Deprotection
- The Boc group is removed using 4 N HCl in 1,4-dioxane at room temperature overnight.
- The product is isolated by removal of volatiles without further purification.
Step 5: Final Ester Formation
- The free acid intermediate can be esterified with tert-butanol under acid catalysis or via reaction with tert-butyl chloroformate to afford tert-butyl 2-(4-methyl-1,3-thiazol-2-yl)acetate.
Cyclization Route Using Thiourea and Halo-ketones
- Cyclization of thiourea derivatives with halo-ketones such as chloroacetone or 1-cyclopropylethanone derivatives leads to the formation of 4-substituted thiazol-2-amines.
- Subsequent protection with di-tert-butyl dicarbonate (Boc2O) forms Boc-protected intermediates.
- Alkylation or acylation reactions introduce the acetyl side chain.
- Final esterification steps convert the acid to the tert-butyl ester.
This route is supported by literature examples involving Friedel–Crafts acylation and LDA-mediated alkylation reactions.
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Boc protection | NaH, Boc2O, THF | 0 °C to RT | 1 hour | ~48 | Requires careful control of NaH |
| Cyclization with dichloroacetone | Acetone, RT | RT | 72 hours | ~68 | Long reaction time, column chromatography purification |
| Alkoxymethylation (Method A) | NaH, tert-butanol, THF, 15-crown-5 | 0 °C to RT | Overnight | Higher | Higher yield, more complex work-up |
| Alkoxymethylation (Method B) | K2CO3, tert-butanol (solvent and reagent) | 70–80 °C | 2 hours | Moderate | Easier work-up, shorter time |
| Boc deprotection | 4 N HCl in 1,4-dioxane | RT | Overnight | Quantitative | Simple volatile removal |
| Esterification | Acid catalysis or tert-butyl chloroformate | Variable | Variable | Variable | Final step to tert-butyl ester |
- The NaH/THF method for alkoxymethylation provides better yields but requires inert atmosphere and careful handling due to NaH reactivity.
- The K2CO3 method is more user-friendly and scalable but may result in lower yields.
- Boc protection and deprotection steps are standard and efficient, with deprotection using HCl in dioxane preferred for ease of work-up.
- Purification typically involves column chromatography using ethyl acetate/heptane mixtures.
- The cyclization approach allows for structural diversification at the 4-position of the thiazole ring, which can be exploited for analog synthesis.
The preparation of this compound is effectively achieved through a sequence involving:
- Boc protection of thiourea derivatives,
- Formation of chloromethyl thiazol intermediates,
- Alkoxymethylation with tert-butanol,
- Boc deprotection,
- Final esterification.
The choice of alkoxymethylation method balances yield and operational simplicity. The synthetic strategy is supported by detailed experimental data from peer-reviewed theses and patent literature, ensuring reproducibility and scalability for research or industrial applications.
Chemical Reactions Analysis
Hydrolysis Reactions
The tert-butyl ester undergoes acid- or base-catalyzed hydrolysis to yield 2-(4-methyl-1,3-thiazol-2-yl)acetic acid. This reaction is critical for generating bioactive intermediates:
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Conditions : Typically performed with trifluoroacetic acid (TFA) in dichloromethane or aqueous NaOH/EtOH .
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Mechanism : Nucleophilic acyl substitution, with the tert-butyl group acting as a leaving group.
Example Procedure :
Dissolve tert-butyl 2-(4-methyl-1,3-thiazol-2-yl)acetate (1 mmol) in TFA (5 mL) and stir at 25°C for 2 hours. Evaporate under reduced pressure to isolate the carboxylic acid .
Coupling Reactions
The acetate moiety participates in amide bond formation with amines, facilitated by coupling agents:
| Coupling Agent | Base | Yield | Application |
|---|---|---|---|
| EDCl/HOBt | DMAP | 70–85% | Synthesis of thiazole-peptide hybrids |
| HCTU | DIEA | 65–78% | Functionalization for kinase inhibitors |
Typical Protocol :
Combine this compound (1 eq), EDCl (1.5 eq), DMAP (1.2 eq), and substituted acid (1 eq) in dichloromethane at 0°C. Stir at 25°C for 8 hours. Purify via silica chromatography .
Functionalization of the Thiazole Ring
The 4-methylthiazole ring undergoes electrophilic substitution and cross-coupling reactions :
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Bromination : At the 5-position using NBS or Br₂, enabling Suzuki-Miyaura couplings .
-
Friedel-Crafts Acylation : Introduces acyl groups at the 5-position using AlCl₃ .
Stability and Reactivity Insights
Scientific Research Applications
Organic Synthesis
Tert-butyl 2-(4-methyl-1,3-thiazol-2-yl)acetate serves as a crucial building block in the synthesis of more complex molecules. Its structure allows for various modifications that can lead to the development of new compounds with enhanced properties.
Medicinal Chemistry
This compound has garnered attention in medicinal chemistry for its potential biological activities:
- Enzyme Inhibition: Research indicates that it can inhibit specific enzymes such as isoforms of 11β-hydroxysteroid dehydrogenase (11β-HSD), which is vital in steroid metabolism. This inhibition suggests its potential therapeutic applications in conditions related to steroid dysregulation .
The thiazole moiety in the compound interacts with various biological targets:
- Mechanism of Action: The thiazole ring can modulate enzyme activity or interact with receptors, influencing metabolic pathways. The ester group can hydrolyze to release the active thiazole component, which may exert biological effects through multiple mechanisms .
Agrochemicals and Pharmaceuticals
This compound is utilized in the synthesis of agrochemicals and pharmaceuticals due to its ability to serve as an intermediate in the production of bioactive compounds.
Study on Enzyme Inhibition
A notable study demonstrated that this compound effectively inhibited specific isoforms of enzymes involved in metabolic processes. This finding emphasizes its potential role as a therapeutic agent for conditions linked to steroid metabolism dysregulation .
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-methyl-1,3-thiazol-2-yl)acetate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis to release the active thiazole moiety, which then exerts its biological effects through various pathways .
Comparison with Similar Compounds
Methyl 2-(4-Methyl-1,3-thiazol-2-yl)acetate
- Structural Differences : Replaces the tert-butyl ester with a methyl ester.
- Applications : Used in protein impurity detection methods, highlighting its utility in analytical chemistry .
- Synthesis: Typically synthesized via alkolysis or esterification reactions, similar to tert-butyl derivatives but with methanol as the alcohol source .
Potassium 2-Fluoro-2-(4-methyl-1,3-thiazol-2-yl)acetate
- Structural Differences : Incorporates a fluorine atom at the 2-position of the acetate and exists as a potassium salt.
- Physicochemical Properties : The electronegative fluorine enhances polarity, improving water solubility. The ionic form (potassium salt) facilitates use in aqueous reactions .
- Applications : Marketed as a versatile scaffold for laboratory research, emphasizing its role in drug discovery .
Sodium 2-(4-Methyl-1,3-thiazol-2-yl)acetate
- Structural Differences : Sodium salt form of the acetic acid derivative.
- Physicochemical Properties : High solubility in polar solvents due to ionic character, contrasting with the tert-butyl ester’s organic solvent compatibility .
- Applications : Used in synthetic intermediates, particularly where ionic interactions are advantageous .
Ethyl [(4-Phenyl-1,3-thiazol-2-yl)amino]acetate
- Structural Differences: Features an ethyl ester and a phenyl-substituted thiazole with an amino linkage.
- Physicochemical Properties: The phenyl group introduces aromaticity, enhancing π-π stacking interactions, while the amino group allows for hydrogen bonding .
Comparative Analysis of Key Properties
Molecular and Crystallographic Data
Biological Activity
Tert-butyl 2-(4-methyl-1,3-thiazol-2-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 213.30 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, and an acetate group that enhances its lipophilicity, facilitating interaction with biological membranes.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The thiazole moiety can modulate enzyme activity by binding to active sites, potentially inhibiting metabolic pathways. Additionally, the ester group may undergo hydrolysis to release the active thiazole component, which can exert biological effects through various signaling pathways .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial and antifungal activities. Studies have shown that compounds containing thiazole rings often demonstrate efficacy against a range of pathogens, including bacteria and fungi.
Anticancer Activity
The compound has been investigated for its potential anticancer properties. Thiazole derivatives are known to possess cytotoxic effects against various cancer cell lines. For instance, structural analogs have shown significant inhibition of tumor cell proliferation, with some compounds demonstrating IC50 values in the low micromolar range . The presence of the methyl group on the thiazole ring may enhance its anticancer activity by influencing interactions with cellular targets.
Study 1: Antitumor Activity
In a study examining the cytotoxic effects of thiazole derivatives, this compound was included in a series of compounds tested against human cancer cell lines. The results indicated that certain derivatives exhibited potent antiproliferative effects, with IC50 values significantly lower than those of standard chemotherapeutic agents .
Study 2: Enzyme Inhibition
Another research effort focused on the compound's ability to inhibit specific enzymes involved in metabolic processes. The study found that this compound could effectively inhibit certain isoforms of 11β-hydroxysteroid dehydrogenase (11β-HSD), which plays a crucial role in steroid metabolism. The compound's selectivity and potency suggest its potential as a therapeutic agent in conditions related to steroid dysregulation .
Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for tert-butyl 2-(4-methyl-1,3-thiazol-2-yl)acetate?
The synthesis typically involves coupling reactions between thiazole derivatives and tert-butyl esters. For example, alkylation of 4-methyl-1,3-thiazole-2-yl acetic acid intermediates with tert-butyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF) is a standard approach. Reaction optimization may include solvent selection (e.g., THF, DCM) and catalyst use (e.g., DMAP for esterification) . Analytical validation via NMR, IR, and elemental analysis ensures purity and structural fidelity .
Q. How is the compound characterized for structural confirmation?
Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and ester functionality.
- X-ray crystallography : Resolve stereochemistry and molecular packing (e.g., tert-butyl group orientation) .
- Mass spectrometry (MS) : Confirm molecular weight and fragmentation patterns.
- Elemental analysis : Validate empirical formula (e.g., C/H/N/S ratios) .
Q. What are the stability considerations for this compound under laboratory conditions?
The tert-butyl ester group is hydrolytically sensitive. Storage recommendations:
Q. What safety protocols are essential during handling?
Based on hazard classifications:
Q. How is this compound utilized in multi-step organic syntheses?
It serves as a protected intermediate for:
- Peptide coupling : The tert-butyl ester acts as a carboxylate-protecting group.
- Heterocyclic functionalization : Thiazole rings are modified via cross-coupling (e.g., Suzuki reactions) or electrophilic substitution .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?
Discrepancies often arise from dynamic processes (e.g., tert-butyl rotation). Strategies:
- Variable-temperature NMR : Identify conformational equilibria.
- DFT calculations : Compare theoretical and experimental NMR/X-ray data to validate static vs. dynamic structures .
- Crystallographic refinement : High-resolution X-ray data resolves bond angles and torsional strain .
Q. What computational methods are suitable for predicting reactivity or electronic properties?
Q. How can reaction conditions be optimized to mitigate low yields in coupling reactions?
Systematic approaches include:
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
- Catalyst optimization : Transition metals (Pd, Cu) for cross-coupling; DMAP for ester activation.
- Kinetic studies : Monitor intermediates via in-situ IR or LC-MS .
Q. What strategies are effective for analyzing stereochemical outcomes in derivatives?
Q. How can mechanistic pathways for thiazole ring functionalization be elucidated?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
